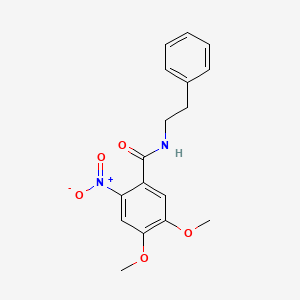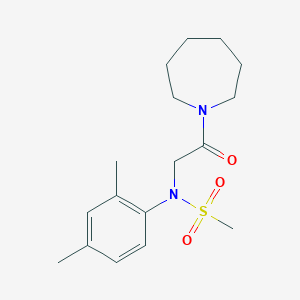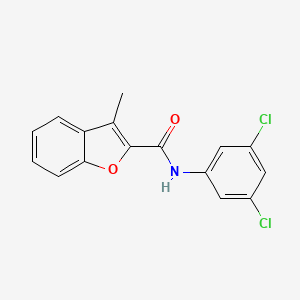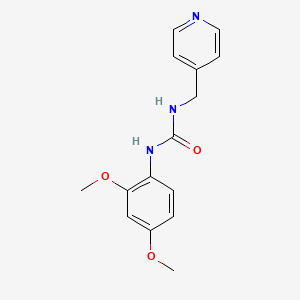
4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide, also known as N-(2-phenethyl)-4,5-dimethoxy-2-nitrobenzamide (NPD), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NPD belongs to the family of substituted amphetamines and has been studied for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of NPD is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it can bind to dopamine receptors in the brain and stimulate the release of dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
Studies have shown that NPD can increase the levels of dopamine in the brain, which may help to improve motor function and reduce the symptoms of Parkinson's disease. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain and protecting neurons from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using NPD in lab experiments is its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, its high potency also means that it can have toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several areas of future research that could be explored with regards to NPD. One potential avenue is the development of more selective dopamine receptor agonists that can target specific subtypes of dopamine receptors. Another area of interest is the use of NPD in combination with other drugs or therapies to enhance its therapeutic effects and reduce any potential side effects. Finally, further research is needed to fully understand the mechanism of action of NPD and its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of NPD involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with 2-phenylethylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain NPD in its pure form.
Scientific Research Applications
NPD has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to protect neurons from damage and delay the progression of these diseases.
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-10-13(14(19(21)22)11-16(15)24-2)17(20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXJBXBOROEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974259 |
Source


|
| Record name | 4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5873-58-5 |
Source


|
| Record name | 4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)
![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)



![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)


![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)